6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-bromo-2-chloroaniline with formamide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzodiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Material Science: The compound is explored for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biological studies to investigate the interactions of benzodiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-bromo-6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: A closely related compound with similar structural features.
6-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Lacks the bromine atom but shares the benzodiazole core structure.
5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine: Similar to the target compound but without the bromine atom.
Uniqueness
6-bromo-5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the benzodiazole core can result in distinct properties that are not observed in other similar compounds .
Properties
CAS No. |
2901101-60-6 |
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Molecular Formula |
C8H7BrClN3 |
Molecular Weight |
260.52 g/mol |
IUPAC Name |
6-bromo-5-chloro-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C8H7BrClN3/c1-13-7-2-4(9)5(10)3-6(7)12-8(13)11/h2-3H,1H3,(H2,11,12) |
InChI Key |
WJMIKNDDKYUWLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C1N)Cl)Br |
Origin of Product |
United States |
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